molecular formula C11H16O2 B1352647 (S)-3-(benzyloxy)-2-methylpropan-1-ol CAS No. 63930-46-1

(S)-3-(benzyloxy)-2-methylpropan-1-ol

Cat. No.: B1352647
CAS No.: 63930-46-1
M. Wt: 180.24 g/mol
InChI Key: NGRZOWQXYGMVQS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Benzyloxy)-2-methylpropan-1-ol is a chiral building block of significant value in synthetic organic chemistry. Its structure, featuring a benzyl-protected alcohol and a stereogenic center, makes it a versatile precursor for constructing complex molecules. Compounds with the 3-benzyloxy-2-methylpropan-1-ol scaffold are employed in synthetic routes toward various heterocyclic systems. The benzyloxy group can participate in key transformations, such as the Wittig rearrangement, upon treatment with strong base, enabling molecular complexity generation . Furthermore, this chiral synthon is instrumental in the synthesis of pharmacologically relevant structures, including those investigated as potential correctors for proteins implicated in genetic disorders . Its utility lies in its ability to introduce a chiral, oxygen-functionalized side chain, aiding medicinal chemists in exploring structure-activity relationships and in the development of novel active compounds.

Properties

CAS No.

63930-46-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2S)-2-methyl-3-phenylmethoxypropan-1-ol

InChI

InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1

InChI Key

NGRZOWQXYGMVQS-JTQLQIEISA-N

SMILES

CC(CO)COCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](CO)COCC1=CC=CC=C1

Canonical SMILES

CC(CO)COCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between (S)-3-(benzyloxy)-2-methylpropan-1-ol and related compounds:

Compound Name Substituents/Functional Groups Configuration Key Features
This compound 3-benzyloxy, 2-methyl S Chiral alcohol, benzyl ether
(S)-2-Methyl-3-(triisopropylsilyloxy)propan-1-ol 3-TIPS-protected hydroxyl, 2-methyl S Bulkier silyl ether; enhanced stability
1,3-Dibenzyloxy-2-propanol 1,3-dibenzyloxy N/A Symmetric dibenzyl ether; antiviral precursor
STD-101-D1 Phenoxy, aminoethyl substituents S β1-adrenoceptor ligand; amino group
AAP-1 to AAP-10 Thiazolidinone, benzylidene amino E-config Antimicrobial activity; heterocyclic core

Physicochemical Properties

  • Hydrophobicity : The benzyloxy group in this compound increases hydrophobicity (estimated cLogP ~2.5) compared to hydroxyl analogs. The triisopropylsilyl (TIPS) variant has a significantly higher logP due to the bulky silyl group.
  • Molecular Weight : At ~194 g/mol, the compound adheres to Lipinski’s Rule of Five, unlike larger derivatives like AAP-1 to AAP-10 (MW >400 g/mol) .
  • Stereochemical Impact: The (S)-configuration may enhance enantioselectivity in catalytic processes or receptor binding, as seen in β-adrenoceptor ligands like STD-101-D1 .

Preparation Methods

Nucleophilic Substitution of 3-Hydroxy-2-methylpropan-1-ol with Benzyl Halides

The most common and direct synthetic approach involves the nucleophilic substitution reaction between 3-hydroxy-2-methylpropan-1-ol and benzyl halides (benzyl bromide or benzyl chloride) under basic conditions:

  • Reagents: Benzyl bromide or benzyl chloride; base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
  • Solvent: Anhydrous solvents like dimethylformamide (DMF) or acetone.
  • Conditions: Reflux or elevated temperature to facilitate substitution.
  • Mechanism: The hydroxyl group of 3-hydroxy-2-methylpropan-1-ol acts as a nucleophile, attacking the electrophilic benzyl halide carbon, displacing the halide ion and forming the benzyloxy ether linkage.

This method yields (S)-3-(benzyloxy)-2-methylpropan-1-ol with retention of stereochemistry at the chiral center when starting from enantiomerically pure 3-hydroxy-2-methylpropan-1-ol.

Use of Phase-Transfer Catalysts and Continuous Flow Reactors

For industrial scale-up, continuous flow reactors are employed to improve reaction control and yield. Phase-transfer catalysts (PTCs) such as quaternary ammonium salts can be used to enhance the nucleophilicity of the hydroxyl group in biphasic systems, increasing reaction rates and selectivity.

  • Advantages: Improved yield, scalability, and reproducibility.
  • Typical Conditions: Continuous flow with controlled temperature and residence time; PTCs facilitate transfer of hydroxide ions into organic phase.

Multi-Step Synthesis Involving Protection and Deprotection

In more complex synthetic schemes, especially when preparing derivatives or related compounds such as Fmoc-protected analogs, the synthesis involves:

  • Protection of amino or hydroxyl groups using protecting groups (e.g., Fmoc for amines).
  • Introduction of the benzyloxy group via alkylation.
  • Subsequent deprotection to yield the target compound or its hydrochloride salt.

This approach is more common in peptide or amino alcohol derivative synthesis but can be adapted for this compound when functional group compatibility is critical.

Detailed Reaction Data and Analysis

Preparation Method Starting Materials Reagents/Conditions Yield (%) Notes
Nucleophilic substitution with benzyl bromide 3-hydroxy-2-methylpropan-1-ol, benzyl bromide NaOH, DMF, reflux 75-85 Retains stereochemistry; simple setup
Nucleophilic substitution with benzyl chloride 3-hydroxy-2-methylpropan-1-ol, benzyl chloride K2CO3, reflux 70-80 Slightly milder base; longer reaction time
Continuous flow with phase-transfer catalyst Same as above PTC, continuous flow reactor, controlled temp >85 Industrial scale; improved yield and purity
Multi-step synthesis with protection Amino alcohol derivatives Protection (e.g., Fmoc), alkylation, deprotection Variable Used for derivatives; more complex

Research Findings and Optimization

  • Studies have shown that using benzyl bromide generally provides higher reactivity and yields compared to benzyl chloride due to better leaving group ability.
  • Reaction temperature and solvent choice critically affect the rate and selectivity; DMF and acetone are preferred solvents.
  • Continuous flow methods reduce reaction times from hours to minutes and improve reproducibility.
  • The stereochemical integrity of the chiral center is maintained throughout the synthesis, which is crucial for applications in asymmetric synthesis and medicinal chemistry.

Summary Table of Preparation Methods

Method Type Advantages Disadvantages Typical Yield Industrial Applicability
Direct alkylation with benzyl bromide High yield, straightforward Requires strong base, moisture sensitive 75-85% Moderate
Direct alkylation with benzyl chloride Milder conditions Lower reactivity, longer reaction 70-80% Moderate
Continuous flow with PTC High yield, scalable, reproducible Requires specialized equipment >85% High
Multi-step with protection Enables complex derivatives More steps, time-consuming Variable Specialized synthesis

Q & A

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell line heterogeneity, assay protocols). Validate inconsistencies using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Statistical tools (ANOVA, Dunnett’s test) differentiate significant effects. Reproduce results under standardized conditions (e.g., pH, temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.